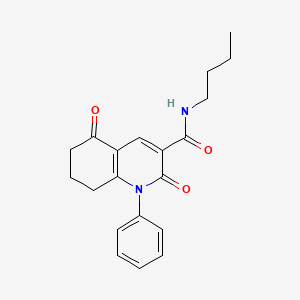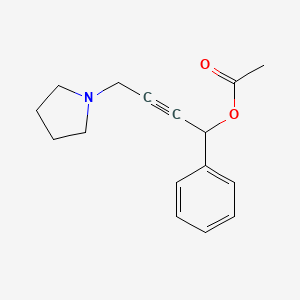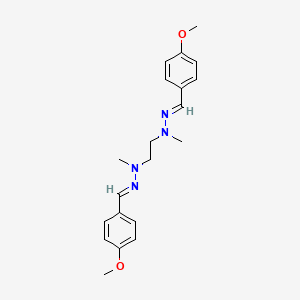
N,N'-di-3-pyridinylethanediamide
Vue d'ensemble
Description
N,N'-di-3-pyridinylethanediamide, also known as DPA, is a chelating agent that is commonly used in scientific research. It has a wide range of applications, including in the fields of chemistry, biochemistry, and pharmacology. DPA is a bidentate ligand that forms stable complexes with a variety of metal ions, including copper, iron, and zinc. In
Applications De Recherche Scientifique
N,N'-di-3-pyridinylethanediamide has a wide range of applications in scientific research. It is commonly used as a chelating agent to form stable complexes with metal ions. These complexes can be used in a variety of applications, including as catalysts in chemical reactions, as probes to study metal ion binding sites in proteins, and as contrast agents in magnetic resonance imaging (MRI). N,N'-di-3-pyridinylethanediamide has also been used in the development of new drugs, particularly in the treatment of cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N,N'-di-3-pyridinylethanediamide is based on its ability to form stable complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and enzymes, to modulate their activity. For example, N,N'-di-3-pyridinylethanediamide complexes with copper ions have been shown to inhibit the activity of the enzyme lysyl oxidase, which is involved in the cross-linking of collagen and elastin fibers in connective tissue.
Biochemical and physiological effects:
N,N'-di-3-pyridinylethanediamide has a number of biochemical and physiological effects that are related to its ability to form stable metal ion complexes. For example, N,N'-di-3-pyridinylethanediamide complexes with zinc ions have been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N,N'-di-3-pyridinylethanediamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, possibly due to its ability to chelate copper ions and prevent their accumulation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-di-3-pyridinylethanediamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It forms stable complexes with metal ions, which can be used in a variety of applications. However, there are also some limitations to the use of N,N'-di-3-pyridinylethanediamide in lab experiments. It has a relatively low binding affinity for some metal ions, such as calcium and magnesium, which limits its use in certain applications. Additionally, the formation of metal ion complexes can be pH-dependent, which can make it difficult to control the conditions of experiments.
Orientations Futures
There are several future directions for research on N,N'-di-3-pyridinylethanediamide. One area of interest is the development of new N,N'-di-3-pyridinylethanediamide-based contrast agents for MRI. These agents could be used to image metal ions in vivo, which could have applications in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease. Another area of interest is the development of new N,N'-di-3-pyridinylethanediamide-based drugs for the treatment of diseases such as cancer and Alzheimer's disease. These drugs could be designed to target specific metal ions or metal ion binding sites in the body, which could lead to more effective treatments with fewer side effects. Finally, there is also interest in the development of new synthetic methods for N,N'-di-3-pyridinylethanediamide, which could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, N,N'-di-3-pyridinylethanediamide, or N,N'-di-3-pyridinylethanediamide, is a versatile chelating agent that has a wide range of applications in scientific research. Its ability to form stable complexes with metal ions makes it useful in a variety of applications, including as catalysts, probes, and contrast agents. N,N'-di-3-pyridinylethanediamide has several biochemical and physiological effects that are related to its ability to interact with metal ions, and it has potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Future research on N,N'-di-3-pyridinylethanediamide is likely to focus on the development of new applications and synthetic methods for this important compound.
Propriétés
IUPAC Name |
N,N'-dipyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(15-9-3-1-5-13-7-9)12(18)16-10-4-2-6-14-8-10/h1-8H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAYUOQVLLXZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxamide, N,N'-bis(3-pyridyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3863448.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863461.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863465.png)
![2'-[(hydroxyimino)methyl]-2-biphenylcarboxylic acid](/img/structure/B3863470.png)
![10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B3863480.png)



![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3863511.png)
